molecular formula C17H22N4O4S B2542077 2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2097923-34-5

2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide

Cat. No.: B2542077
CAS No.: 2097923-34-5
M. Wt: 378.45
InChI Key: HMOOIJWIFWXLIK-UHFFFAOYSA-N
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Description

2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Synthesis of the piperidine ring: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction.

    Coupling reactions: The final step involves coupling the pyrazole and piperidine derivatives with the sulfonyl group and phenoxyacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.

    Sulfonyl-containing compounds: These compounds are known for their diverse chemical reactivity and potential therapeutic applications.

Uniqueness

2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-11-13(10-19-20)16-4-2-3-9-21(16)26(23,24)15-7-5-14(6-8-15)25-12-17(18)22/h5-8,10-11,16H,2-4,9,12H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOOIJWIFWXLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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